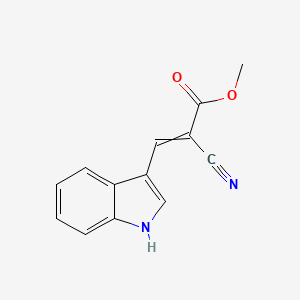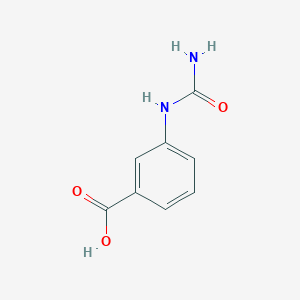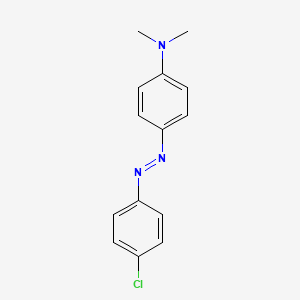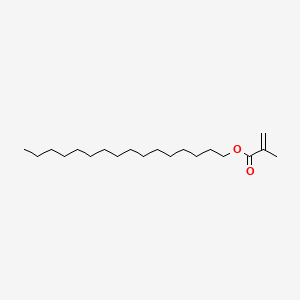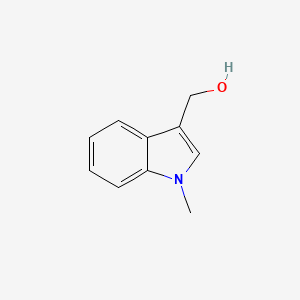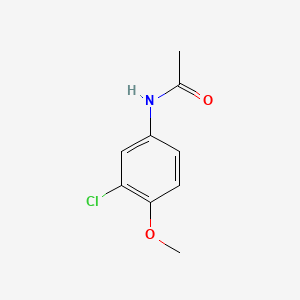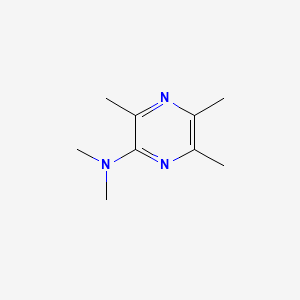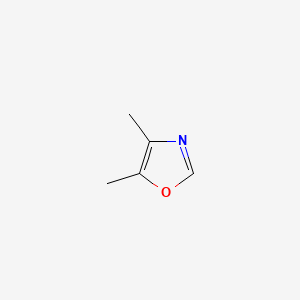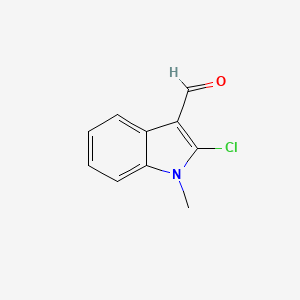
2-Chloro-1-methyl-1H-indole-3-carbaldehyde
概要
説明
2-Chloro-1-methyl-1H-indole-3-carbaldehyde is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
Indole derivatives, including 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . The carbonyl groups in these compounds can easily undergo C–C and C–N coupling reactions and reductions .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde include a melting point of 91-96°C . It has a molecular weight of 193.63 . More specific properties were not found in the retrieved data.科学的研究の応用
Heterocyclic Compound Synthesis
2-Chloro-1-methyl-1H-indole-3-carbaldehyde has been used in synthesizing new heterocyclic compounds, specifically triazolo(thiadiazepino)indoles. These compounds have been characterized by X-ray diffraction, highlighting their potential in various chemical applications (Vikrishchuk et al., 2019).
Antibacterial Activity
Indole-3-carbaldehyde derivatives, including those related to 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, have shown antibacterial activities. These derivatives have been tested against Gram-positive and Gram-negative bacteria, indicating their potential in developing new antibacterial agents (Carrasco et al., 2020).
Formation of Pyrimido[1,2-a]indoles
Research has demonstrated the formation of pyrimido[1,2-a]indoles from reactions involving 2-chloro-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde. This process involves the interaction with aromatic amines, leading to compounds that could have significant chemical and pharmaceutical implications (Suzdalev et al., 2013).
Gold-Catalyzed Cycloisomerizations
The compound has been utilized in gold-catalyzed cycloisomerizations to prepare 1H-indole-2-carbaldehydes. This method showcases operational simplicity and efficiency, suggesting its utility in complex organic syntheses (Kothandaraman et al., 2011).
Antioxidant Properties
2-Chloro-1-methyl-1H-indole-3-carbaldehyde derivatives have been studied for their antioxidant properties. These derivatives exhibit significant activity, suggesting their potential in developing new antioxidant agents [(Gopi & Dhanaraju, 2020)](https://consensus.app/papers/synthesis-antioxidant-properties-gopi/5c4c140b6ac35a269b68e749b7197a86/?utm_source=chatgpt).
Structural Aspects in Semicarbazato Complexes
Studies involving the condensation of compounds like 3-indole carbaldehyde (related to 2-Chloro-1-methyl-1H-indole-3-carbaldehyde) with semicarbazide hydrochloride have been conducted to understand the structural aspects of semicarbazato complexes of oxotungsten(VI). This research contributes to the knowledge of coordination chemistry and complex formation (Kanoongo et al., 1990).
Green & Sustainable Nanocatalysed Synthesis
Indole-3-carbaldehyde, closely related to 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, has been used in green and sustainable synthesis methods. These methods have applications in organic chemistry and are notable for their environment-friendly and economic benefits (Madan, 2020).
Synthesis of Fluorescent Sensors
The compound has been employed in the synthesis of bishetarylethylene fluorescent sensors, which have applications in medicinal, bioorganic, and pharmaceutical chemistry (Aksenov et al., 2015).
Development of Biological Agents
Derivatives of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde have been synthesized and evaluated for biological activity. These compounds, showing promising results in biological assays, indicate the potential of this compound in the development of new therapeutic agents (Vikrishchuk et al., 2020).
Corrosion Inhibition
Indole-3-carbaldehyde, similar to 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, has been studied as a corrosion inhibitor for mild steel. This research is significant for industrial applications, especially in preventing metal corrosion (Ashhari & Sarabi, 2015).
将来の方向性
特性
IUPAC Name |
2-chloro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIBKTZVLYGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310949 | |
| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
24279-74-1 | |
| Record name | 24279-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

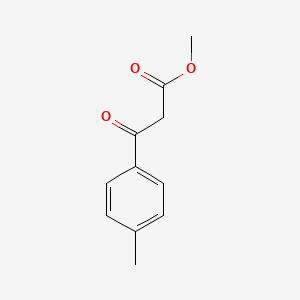
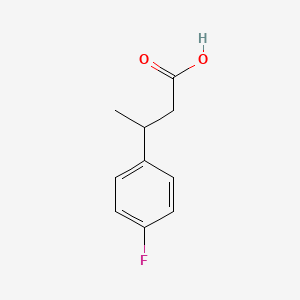
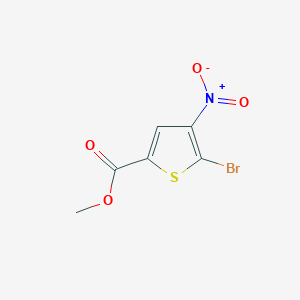

![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)
